(±)-4-O-Ethyl Albuterol-d5
Description
(±)-4-O-Ethyl Albuterol-d5 is a deuterated derivative of the β2-adrenergic receptor agonist albuterol (salbutamol). Its molecular formula is C15H25NO3, with a molecular weight of 267.4 g/mol and a CAS number of 2387728-91-6 . The compound features a 4-ethoxy substitution on the aromatic ring and a hydroxymethyl group at the 3-position, distinguishing it from the parent albuterol. The "d5" designation indicates the incorporation of five deuterium atoms, typically at metabolically vulnerable sites, to enhance stability and prolong half-life. This modification is critical for applications in pharmacokinetic studies and analytical standards .
Properties
Molecular Formula |
C₁₅H₂₀D₅NO₃ |
|---|---|
Molecular Weight |
272.39 |
Synonyms |
2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Deuterium incorporation at five positions slows hepatic metabolism, a feature shared with (R)-N-Ethyl Amphetamine-d5 HCl but absent in non-deuterated analogs like albuterol .
- 5-Hydroxy Albuterol , a positional isomer, exhibits distinct pharmacodynamics due to its hydroxyl group at the 5-position, which may reduce β2 selectivity compared to albuterol .
Pharmacological and Metabolic Profiles
Receptor Affinity and Selectivity
Metabolic Stability
- Deuterated Compounds: this compound and (R)-N-Ethyl Amphetamine-d5 HCl both utilize deuterium to inhibit cytochrome P450-mediated oxidation, extending half-life. For example, deuterated amphetamines show a 2–3× increase in plasma stability compared to non-deuterated forms .
- Albuterol : Rapidly metabolized via sulfation and glucuronidation, with a half-life of ~4–6 hours. The absence of deuterium limits its utility in long-term studies .
Thermal and Chemical Stability
- Studies on albuterol sulfate indicate that thermal degradation produces gases (e.g., CO2) due to decarboxylation, a process mitigated in this compound by the ethyl group’s electron-donating effects .
- Impurity profiling via supercritical fluid chromatography (SFC) has identified (±)-4-O-ethyl derivatives as minor degradation products in albuterol formulations, underscoring the need for rigorous quality control .
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for (±)-4-O-Ethyl Albuterol-d5?
- Methodological Answer : Begin with a literature review to identify existing synthesis routes for albuterol derivatives. Use the PICOT framework to structure variables:
- Population : Chemical precursors (e.g., albuterol, deuterated reagents).
- Intervention : Ethylation at the 4-O position with deuterium incorporation.
- Comparison : Yield and purity compared to non-deuterated analogs.
- Outcome : Optimization of reaction conditions (temperature, solvent, catalyst).
- Time : Reaction kinetics monitoring via HPLC.
Validate reproducibility by repeating synthesis ≥3 times under controlled conditions, documenting deviations (e.g., isotopic purity <95% via LC-MS) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity and deuterium placement. Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., +5 Da shift for d5 labeling). Quantify isotopic purity via isotopic ratio mass spectrometry (IRMS) . For impurities, use reverse-phase HPLC with UV detection at 254 nm, referencing pharmacopeial standards for albuterol derivatives .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound in preclinical models be resolved?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., triangulation of data sources):
Replicate studies across multiple models (e.g., rodent vs. primate).
Compare plasma half-life measurements using LC-MS/MS vs. radiolabeled assays to identify methodological biases.
Statistically model inter-species variability via mixed-effects models , adjusting for metabolic enzyme differences (e.g., CYP450 isoforms).
Publish raw datasets with metadata (e.g., animal strain, dosing regimen) to enable reproducibility checks .
Q. What strategies optimize the stability of this compound in aqueous formulations?
- Methodological Answer : Use a factorial design to test variables:
- Factors : pH (4–8), buffer composition (phosphate vs. citrate), temperature (4°C vs. 25°C).
- Response metrics : Degradation kinetics (via HPLC peak area) and deuterium retention (via IRMS).
Apply accelerated stability testing (40°C/75% RH for 6 months) and model degradation pathways using Arrhenius equations . For degradation products, isolate via preparative HPLC and characterize via NMR to identify hydrolysis or oxidation sites .
Q. How can computational modeling predict the metabolic fate of this compound?
- Methodological Answer :
Use density functional theory (DFT) to simulate deuterium kinetic isotope effects (KIE) on metabolic reactions (e.g., O-deethylation).
Train QSAR models on albuterol analogs to predict hepatic clearance rates.
Validate predictions against in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification.
Discrepancies between in silico and in vitro data may indicate unaccounted enzyme isoforms or non-linear kinetics .
Data Interpretation & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response curves of this compound in bronchial smooth muscle assays?
- Methodological Answer :
- Fit data to sigmoidal dose-response models (e.g., Hill equation) using nonlinear regression.
- Calculate EC₅₀ values with 95% confidence intervals via bootstrapping (≥1000 iterations).
- Test for assay plate effects using mixed linear models (random effects for plate ID).
Report adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data in public repositories (e.g., Zenodo) with standardized metadata .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) : Purity (>98%), enantiomeric excess (>99%), isotopic abundance (>95% d5).
- Use design of experiments (DoE) to identify critical process parameters (e.g., reaction time, solvent purity).
- Perform multivariate analysis (PCA or PLS) to correlate process variables with CQAs.
Document deviations in a corrective and preventive action (CAPA) log .
Ethical & Reporting Standards
Q. What are the best practices for reporting in vivo toxicology studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies:
- Include detailed methods for randomization, blinding, and sample size calculation.
- Report adverse events (e.g., tachycardia, hypokalemia) using CTCAE criteria .
- Deposit histopathology images in public archives (e.g., NIH ImageBank) with anonymized metadata.
Reference ICH S7A for safety pharmacology standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
